An In-Depth Technical Guide to tert-Butyl 4-Vinylphenyl Carbonate (CAS 87188-51-0)
An In-Depth Technical Guide to tert-Butyl 4-Vinylphenyl Carbonate (CAS 87188-51-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-Butyl 4-vinylphenyl carbonate, CAS number 87188-51-0. This document explores its fundamental chemical properties, synthesis, reactivity, and key applications, with a particular focus on its role in advanced lithography and potential in biomedical fields.
Chemical Identity and Physicochemical Properties
tert-Butyl 4-vinylphenyl carbonate, systematically named carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester, is also commonly known as p-tert-butoxycarbonyloxystyrene (tBVPC or t-BOC-styrene). This monomer is a cornerstone in the formulation of chemically amplified photoresists, critical materials in the microelectronics industry.[1][2][3]
The core of its functionality lies in the thermally stable tert-butoxycarbonyl (BOC) protecting group attached to a polymerizable styrene backbone.[4] This unique structure allows for a dramatic change in solubility upon exposure to acid, a property ingeniously exploited in lithographic processes.[5][6]
Table 1: Physicochemical Properties of tert-Butyl 4-Vinylphenyl Carbonate
| Property | Value | Source(s) |
| CAS Number | 87188-51-0 | [1][2] |
| Molecular Formula | C13H16O3 | [2] |
| Molecular Weight | 220.26 g/mol | [2] |
| Appearance | Colorless to light yellow viscous liquid or white crystal powder | [7][8] |
| Melting Point | 27-29 °C (lit.) | [1][2] |
| Boiling Point | 187 °C (lit.) | [2] |
| Density | 1.054 g/cm³ | [1] |
| Flash Point | >110 °C | [7] |
| Storage Temperature | -20°C to 2-8°C, under inert atmosphere | [2][7] |
Chemical Structure:
Caption: Chemical structure of tert-Butyl 4-vinylphenyl carbonate.
The Chemistry of Application: The Role of the BOC Group in Photoresists
The primary application of tert-Butyl 4-vinylphenyl carbonate is as a monomer in the synthesis of polymers for chemically amplified photoresists.[2][4] These materials are essential for creating the intricate patterns on microchips. The functionality of these photoresists hinges on the acid-catalyzed deprotection of the BOC group.[3][5]
Mechanism of BOC Deprotection
In a chemically amplified resist system, a photoacid generator (PAG) is dispersed within a polymer matrix derived from tBVPC. Upon exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation, the PAG generates a strong acid.[5][9] This photogenerated acid then acts as a catalyst in the deprotection of the BOC group during a post-exposure bake (PEB) step.[4][5]
The deprotection reaction proceeds as follows:
-
Protonation: The acidic proton from the PAG protonates the carbonyl oxygen of the BOC group.
-
Cleavage: The protonated BOC group becomes unstable and cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.
-
Decomposition: The carbamic acid intermediate is unstable and readily decomposes to yield a phenolic hydroxyl group on the polymer, releasing carbon dioxide. The tert-butyl cation eliminates a proton to form isobutylene.
This catalytic cycle, where one acid molecule can deprotect multiple BOC groups, is the "amplification" in chemically amplified resists, leading to high sensitivity.[5][6] The conversion of the non-polar, base-insoluble BOC-protected polymer to a polar, base-soluble phenolic polymer creates a significant solubility differential between the exposed and unexposed regions of the resist, allowing for the development of a high-resolution pattern.[3][5]
Caption: Acid-catalyzed deprotection of the BOC group in a chemically amplified photoresist.
Synthesis and Polymerization
Synthesis of tert-Butyl 4-Vinylphenyl Carbonate
A common laboratory-scale synthesis involves the reaction of 4-hydroxystyrene with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[2]
Experimental Protocol: Synthesis of tert-Butyl 4-Vinylphenyl Carbonate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxystyrene in a suitable solvent such as water.
-
Base Addition: Add a base, for example, tetramethylammonium hydroxide, to the solution.[2]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Work-up: Once the reaction is complete, perform an appropriate work-up procedure, which may include extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like magnesium sulfate.
-
Purification: Purify the crude product by column chromatography or distillation to obtain pure tert-butyl 4-vinylphenyl carbonate.
Polymerization
tert-Butyl 4-vinylphenyl carbonate can be polymerized through various methods, including radical polymerization.[10] It can be homopolymerized or copolymerized with other monomers to tailor the properties of the resulting photoresist polymer. For instance, it has been copolymerized with sulfur dioxide to enhance its radiation sensitivity and thermal properties.[10][11]
Experimental Protocol: Radical Polymerization of tert-Butyl 4-Vinylphenyl Carbonate
-
Monomer and Initiator: In a reaction vessel, dissolve tert-butyl 4-vinylphenyl carbonate and a radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent like toluene.[10]
-
Degassing: Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and maintain the temperature for a specified period.
-
Precipitation: After the desired polymerization time, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent, such as methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator, and dry the polymer under vacuum.
-
Characterization: Characterize the resulting polymer for its molecular weight, polydispersity, and thermal properties using techniques like gel permeation chromatography (GPC), nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetric analysis (TGA).
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of tert-butyl 4-vinylphenyl carbonate and its polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and to determine the composition of copolymers.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups, such as the carbonyl of the carbonate and the vinyl group.[13]
-
Mass Spectrometry (MS): MS provides information on the molecular weight of the monomer.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymers.[11]
Potential Biomedical Applications
While the primary application of tBVPC is in microelectronics, its unique chemical properties have garnered interest in the biomedical field. Polymers derived from tBVPC can be functionalized after the deprotection of the BOC group, exposing the phenolic hydroxyl group. This allows for the attachment of various molecules, making them potential candidates for:
-
Drug Delivery Systems: The ability to switch from a hydrophobic to a hydrophilic state could be utilized for the controlled release of drugs.[14][15]
-
Biomaterial Surface Modification: The reactive phenolic group can be used to graft biomolecules onto surfaces to improve biocompatibility or introduce specific functionalities.[14]
Research in this area is still emerging, but the versatility of the chemistry suggests a promising future for tBVPC-based polymers in biomedical applications.
Safety and Handling
tert-Butyl 4-vinylphenyl carbonate is considered to be a mild skin irritant and may cause eye and respiratory tract irritation.[1] The toxicological properties have not been fully investigated.[1] Therefore, it is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood.[1]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] It is often recommended to store under refrigeration and an inert atmosphere to ensure stability.[2][7]
Conclusion
tert-Butyl 4-vinylphenyl carbonate (CAS 87188-51-0) is a critical monomer in the advancement of microelectronics, enabling the fabrication of complex integrated circuits through chemically amplified photoresist technology. Its unique acid-labile BOC protecting group allows for a highly sensitive and high-resolution patterning process. While its primary role is in lithography, the versatile chemistry of its corresponding polymers opens up intriguing possibilities for the development of novel materials for biomedical applications. As research continues, the full potential of this remarkable molecule is yet to be realized.
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